molecular formula C25H32O10 B12318013 Massoniaside B

Massoniaside B

Cat. No.: B12318013
M. Wt: 492.5 g/mol
InChI Key: PHHIEOZUONPPQY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Massoniaside B can be synthesized through several chemical methods. One common approach involves the extraction and purification from the plant Massonia pustulata. The compound can also be synthesized and modified chemically to achieve higher purity and activity .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant sources, followed by purification processes such as chromatography. The compound is then crystallized to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions: Massoniaside B undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound with modified pharmacological properties .

Scientific Research Applications

Comparison with Similar Compounds

    Silibinin: Another natural product with antioxidant and anti-inflammatory properties.

    Hesperidin methyl chalcone: Known for its antioxidant activity.

    4-Nitrophenyl α-L-rhamnopyranoside: Used in biochemical research.

Uniqueness: Massoniaside B stands out due to its selective inhibition of DOT1L, making it a promising candidate for anti-leukemic therapies. Its combination of antioxidant, anti-inflammatory, and potential anti-tumor activities further distinguishes it from other similar compounds .

Properties

Molecular Formula

C25H32O10

Molecular Weight

492.5 g/mol

IUPAC Name

2-[4-[7-hydroxy-3-(hydroxymethyl)-5-(3-hydroxypropyl)-2,3-dihydro-1-benzofuran-2-yl]-2-methoxyphenoxy]-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C25H32O10/c1-12-20(29)21(30)22(31)25(33-12)34-18-6-5-14(10-19(18)32-2)23-16(11-27)15-8-13(4-3-7-26)9-17(28)24(15)35-23/h5-6,8-10,12,16,20-23,25-31H,3-4,7,11H2,1-2H3

InChI Key

PHHIEOZUONPPQY-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(C=C(C=C2)C3C(C4=C(O3)C(=CC(=C4)CCCO)O)CO)OC)O)O)O

Origin of Product

United States

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